N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that features both indole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and quinoline intermediates. One common method involves the reaction of 5-methoxyindole with ethyl bromoacetate to form an ester intermediate. This intermediate is then reacted with 2-aminoquinoline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the quinoline ring may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline ring and have well-known medicinal properties.
Uniqueness
N-(2-(5-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its combination of both indole and quinoline moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-27-15-6-7-19-14(12-15)8-10-24(19)11-9-22-21(26)17-13-20(25)23-18-5-3-2-4-16(17)18/h2-8,10,12-13H,9,11H2,1H3,(H,22,26)(H,23,25) |
InChI Key |
VXRYJPPJSXKGCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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